molecular formula C6H13ClFN B6174701 rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans CAS No. 2743640-30-2

rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans

Cat. No.: B6174701
CAS No.: 2743640-30-2
M. Wt: 153.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans: is a synthetic compound characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans typically involves several steps:

    Formation of the Cyclobutyl Ring: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of suitable precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or secondary amines.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under mild conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary amines or amides.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    rac-1-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.

    rac-1-[(1R,2R)-2-(chloromethyl)cyclobutyl]methanamine hydrochloride: Contains a chloromethyl group instead of a fluoromethyl group.

    rac-1-[(1R,2R)-2-(bromomethyl)cyclobutyl]methanamine hydrochloride: Contains a bromomethyl group instead of a fluoromethyl group.

Uniqueness

The presence of the fluoromethyl group in rac-1-[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- counterparts. This makes it particularly valuable in drug design and development.

Properties

CAS No.

2743640-30-2

Molecular Formula

C6H13ClFN

Molecular Weight

153.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.